(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(pyridin-2-yl)methanone
Description
Properties
IUPAC Name |
[3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-pyridin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-11-5-4-7-14-15(11)19-17(23-14)22-12-9-20(10-12)16(21)13-6-2-3-8-18-13/h2-8,12H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSFOINGOTULHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(pyridin-2-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzo[d]thiazole Moiety: This can be achieved by reacting 4-methylbenzenamine with carbon disulfide and an oxidizing agent to form 4-methylbenzo[d]thiazole.
Azetidine Ring Formation: The azetidine ring can be synthesized by cyclization of an appropriate amino alcohol or amino halide precursor.
Coupling Reactions: The final step involves coupling the benzo[d]thiazole and azetidine intermediates with a pyridine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(pyridin-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(pyridin-2-yl)methanone has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or infectious diseases.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics or as a building block for advanced materials.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of (3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(pyridin-2-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Structural Features
Pharmacological Activity
- Multitarget Ligands: The piperidine-containing benzothiazole derivative in demonstrated multitarget activity, suggesting that the target compound’s benzothiazole and methanone groups may similarly engage multiple biological targets .
- Antiviral Potential: Compound 35 () showed antiviral activity against tobacco mosaic virus, implying that the pyridin-2-yl methanone moiety could contribute to antiviral mechanisms .
- Kinase Inhibition : The patent in highlights thiazole-acrylamide derivatives as CDK7 inhibitors, suggesting the target’s benzothiazole and pyridine groups may align with kinase-targeting scaffolds .
Physicochemical Properties
- Lipophilicity : The 4-methyl group on the benzothiazole in the target compound likely increases lipophilicity compared to unmethylated analogs (e.g., ’s phenanthrene derivative) .
- Solubility: The azetidine’s smaller ring size (vs.
- pKa : ’s azetidine-piperazine hybrid has a predicted pKa of 10.81, suggesting the target compound’s azetidinyloxy group may also confer basicity, influencing bioavailability .
Research Implications and Limitations
- Contradictions : The piperidine derivatives () may exhibit higher metabolic stability due to reduced ring strain, whereas the target’s azetidine could enhance reactivity .
Biological Activity
The compound (3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(pyridin-2-yl)methanone is a synthetic organic molecule characterized by its complex structure, which includes an azetidine ring, a methylbenzo[d]thiazole moiety, and a pyridine group. This structural diversity suggests potential biological activities that merit investigation.
Molecular Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 325.4 g/mol. The presence of nitrogen and sulfur in its structure classifies it as a heterocyclic compound, which often exhibits significant pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 325.4 g/mol |
| CAS Number | 1798485-72-9 |
The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors. The thiazole ring is known for its role in several pharmacological activities, including antimicrobial and anticancer properties. The azetidine and pyridine components may enhance the compound's reactivity and selectivity towards specific biological pathways.
Biological Activity
Research indicates that compounds with similar structural features often show diverse biological activities:
- Antimicrobial Activity : The thiazole moiety is associated with antimicrobial properties, potentially making this compound effective against various pathogens.
- Anticancer Properties : Structural analogs have demonstrated activity against cancer cell lines by inhibiting key signaling pathways involved in tumor proliferation.
- Neuroactivity : The presence of the pyridine ring suggests potential neuroactive properties, which could be beneficial in treating neurological disorders.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
Study 1: Anticancer Activity
A study on thiazole derivatives demonstrated that modifications to the thiazole ring significantly enhanced anticancer activity against breast cancer cell lines. The mechanism was attributed to the inhibition of the PI3K/AKT/mTOR signaling pathway, crucial for tumor growth and survival .
Study 2: Antimicrobial Properties
Research on related compounds indicated that thiazole derivatives exhibited strong antibacterial effects against Gram-positive bacteria, suggesting potential applications in treating infections .
Study 3: Neuroactivity
Compounds featuring pyridine rings have been shown to interact with neurotransmitter systems, indicating that this compound might influence neurochemical pathways .
Predictive Models
Using predictive models like PASS (Prediction of Activity Spectra for Substances), researchers can estimate the biological activity spectrum based on structural characteristics. Such models suggest that this compound may exhibit a range of activities from antimicrobial to anticancer effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
